![molecular formula C16H18OS B14383529 [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene CAS No. 89423-40-5](/img/structure/B14383529.png)
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group and a methoxy-phenylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene typically involves the reaction of 2-methoxy-1-phenylpropan-2-yl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxy-phenylpropan-2-yl group can engage in hydrophobic interactions with lipid membranes, affecting cellular processes.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.
Benzyl methyl ketone: Another benzene derivative with a ketone functional group.
Uniqueness
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene is unique due to the presence of both a methoxy-phenylpropan-2-yl group and a sulfanyl group, which confer distinct chemical and physical properties
属性
CAS 编号 |
89423-40-5 |
|---|---|
分子式 |
C16H18OS |
分子量 |
258.4 g/mol |
IUPAC 名称 |
(2-methoxy-1-phenylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H18OS/c1-16(17-2,13-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI 键 |
PIHPKBVJFASVPN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)(OC)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)

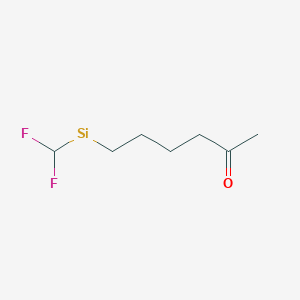
![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
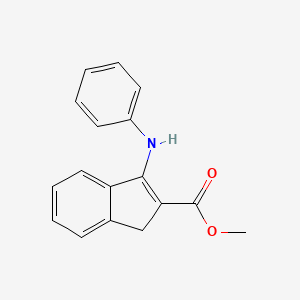
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
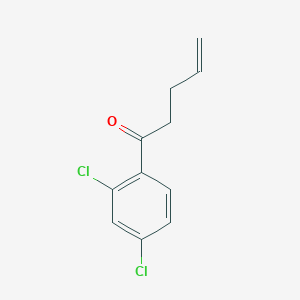
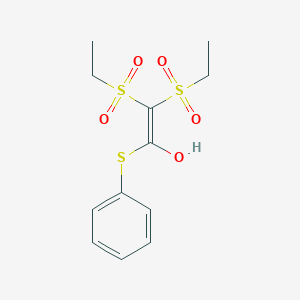
![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)
![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
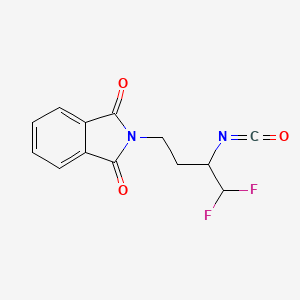
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)
![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
